![molecular formula C21H17ClO2 B2401025 7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol CAS No. 337921-73-0](/img/structure/B2401025.png)
7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol
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Overview
Description
The compound “7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol” is a complex organic molecule. It contains a chlorophenoxy group, a phenyl group, and a dihydroindenol group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a phenyl ring (a variant of a benzene ring), an indenol group (a fused cyclopentene and benzene ring), and a chlorophenoxy group (a benzene ring with a chlorine atom and an oxygen atom attached). These groups are likely connected in a specific configuration to form the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The phenyl and chlorophenoxy groups might participate in electrophilic aromatic substitution reactions, while the indenol group might undergo reactions typical of alcohols or alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Catalytic Processes
A study by Shimomura et al. (2015) demonstrated the use of 2,3-dihydro-1H-inden-1-ol in a dynamic kinetic resolution process. This involved the combination of Candida antarctica lipase and zeolite using vinyl octanoate or p-chlorophenyl pentanoate as an acyl donor in a mixed solvent system. This process is significant for the selective production of secondary alcohols in a transition metal-free environment (Shimomura et al., 2015).
Synthesis and Characterization
Research conducted by Kuzenkov and Zakharychev (2009) involved the synthesis of compounds similar to 7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol. They synthesized a series of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols for pharmacological and agrochemical screening, demonstrating the compound's potential in fungicidal applications (Kuzenkov & Zakharychev, 2009).
Environmental Implications
Pan et al. (2013) explored the role of chlorophenols, similar in structure to 7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol, as precursors to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Their study provides insight into the environmental impact and formation mechanisms of these compounds, which is crucial for understanding the ecological and health implications of chlorophenol derivatives (Pan et al., 2013).
Antimicrobial and Anti-Inflammatory Properties
A study by Lokeshwari et al. (2017) synthesized a series of 2-pyrazoline analogs, including compounds structurally related to 7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol. These compounds were found to exhibit significant anti-inflammatory effects mediated by the inhibition of phospholipase A2, suggesting potential medicinal applications (Lokeshwari et al., 2017).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as chlorphenesin and 2,4-Dichlorophenoxyacetic acid , act on the central nervous system (CNS) and plant growth hormones respectively .
Mode of Action
Chlorphenesin, a compound with a similar structure, is known to block nerve impulses (or pain sensations) that are sent to the brain . On the other hand, 2,4-Dichlorophenoxyacetic acid, another structurally similar compound, is a synthetic auxin that induces uncontrolled growth and eventually death in susceptible plants .
Biochemical Pathways
It is known that chlorphenesin acts in the cns rather than directly on skeletal muscle . In contrast, 2,4-Dichlorophenoxyacetic acid is absorbed through the leaves and is translocated to the meristems of the plant .
Pharmacokinetics
Chlorphenesin is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .
Result of Action
Chlorphenesin is known to be a muscle relaxant, blocking nerve impulses sent to the brain . In contrast, 2,4-Dichlorophenoxyacetic acid induces uncontrolled growth and eventually death in susceptible plants .
Action Environment
It is known that 2,4-dichlorophenoxyacetic acid is highly soluble in water and quite volatile .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO2/c22-15-9-11-16(12-10-15)24-20-8-4-7-17-18(13-19(23)21(17)20)14-5-2-1-3-6-14/h1-12,18-19,23H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQCIBLMLRKGNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1O)C(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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